

An In-depth Technical Guide to Ethyl Cyclopropylcarboxylate-d5 (Major)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl Cyclopropylcarboxylate-d5
(Major)

Cat. No.: B586708

[Get Quote](#)

CAS Number: 1794783-51-9

This technical guide provides comprehensive information on **Ethyl Cyclopropylcarboxylate-d5 (Major)**, a deuterated analog of ethyl cyclopropylcarboxylate. This isotopically labeled compound is a valuable tool for researchers, scientists, and drug development professionals, particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. Its primary application lies in its use as an internal standard for quantitative bioanalysis and as a tracer in metabolic fate studies.

Compound Identification and Properties

Ethyl Cyclopropylcarboxylate-d5 is a stable, isotopically labeled version of ethyl cyclopropylcarboxylate where five hydrogen atoms on the cyclopropyl ring have been replaced with deuterium. This substitution results in a higher molecular weight, which is readily distinguishable by mass spectrometry, without significantly altering the compound's chemical properties.

Table 1: Compound Identification

Parameter	Value
Compound Name	Ethyl Cyclopropylcarboxylate-d5 (Major)
CAS Number	1794783-51-9[1]
Molecular Formula	C ₆ H ₅ D ₅ O ₂
Molecular Weight	119.17
Synonyms	Cyclopropanecarboxylic Acid Ethyl Ester-d5, Ethyl Cyclopropanecarboxylate-d5, NSC 60696-d5

Table 2: Physical and Chemical Properties (Data for non-deuterated Ethyl Cyclopropylcarboxylate, CAS 4606-07-9)

Note: Experimentally determined physical properties for the deuterated compound are not readily available. The data for the non-deuterated analog are provided as an approximation. Deuteration is expected to have a minimal effect on these macroscopic properties.

Property	Value	Reference
Appearance	Colorless liquid	General Knowledge
Boiling Point	133-134 °C	[2]
Density	0.981 g/mL at 25 °C	[2]
Refractive Index	1.418 at 20 °C	[2]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol.	General Knowledge
Flammability	Highly flammable liquid and vapor	[2]

Spectroscopic Data

Note: Spectroscopic data for the deuterated compound is not publicly available. The data for the non-deuterated Ethyl Cyclopropylcarboxylate (CAS 4606-07-9) is presented below, along

with an interpretation of the expected changes for the d5-labeled compound.

Table 3: Spectroscopic Data for Ethyl Cyclopropylcarboxylate (CAS 4606-07-9)

Technique	Data Interpretation (for non-deuterated compound)	Expected Changes for Ethyl Cyclopropylcarboxylate-d5
¹ H NMR	δ (ppm): 4.11 (q, 2H, -OCH ₂ -), 1.55 (m, 1H, -CH-), 1.23 (t, 3H, -CH ₃), 0.84 (m, 4H, -CH ₂ -CH ₂ -)[2][3]	The multiplet at ~0.84 ppm corresponding to the four protons on the cyclopropyl ring and the multiplet at ~1.55 ppm for the single proton on the cyclopropyl ring will be absent. The quartet for the ethyl ester methylene group and the triplet for the ethyl ester methyl group will remain.
¹³ C NMR	δ (ppm): 174.4 (C=O), 60.2 (-OCH ₂ -), 14.3 (-CH ₃), 12.8 (-CH-), 8.3 (-CH ₂ -)[2]	The signals for the cyclopropyl carbons will likely show coupling to deuterium (C-D coupling), resulting in multiplets. The chemical shifts of these carbons may also be slightly shifted.
Mass Spec (EI)	m/z: 114 (M ⁺), 85, 69, 41[4]	The molecular ion peak (M ⁺) will be at m/z 119. The fragmentation pattern will also be different due to the presence of deuterium atoms.

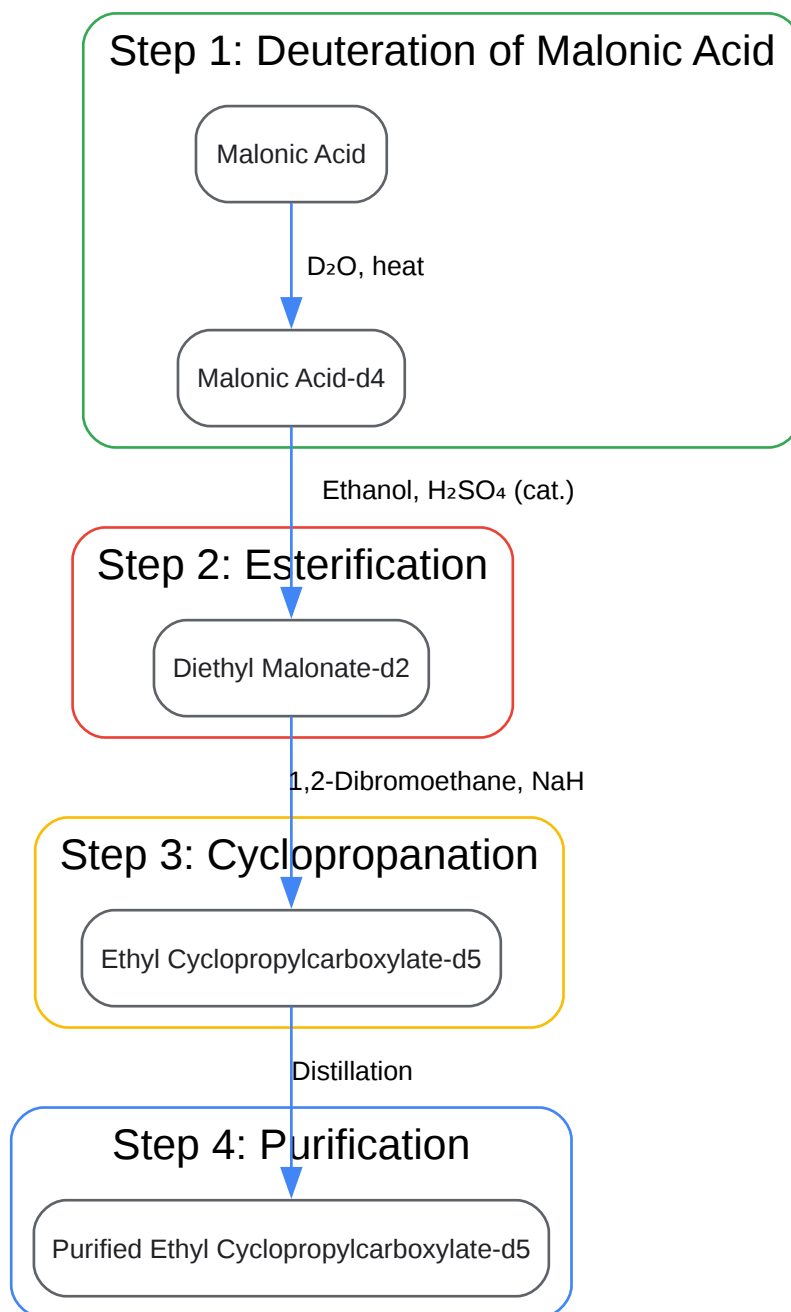
Experimental Protocols

Plausible Synthesis of Ethyl Cyclopropylcarboxylate-d5

A common method for the synthesis of cyclopropanes is the reaction of an alkene with a carbene. For the deuterated analog, a deuterated starting material would be required. A plausible synthetic route is outlined below.

Workflow for the Synthesis of Ethyl Cyclopropylcarboxylate-d5

Synthesis Workflow

[Click to download full resolution via product page](#)Caption: Plausible synthesis route for Ethyl Cyclopropylcarboxylate-d₅.

Methodology:

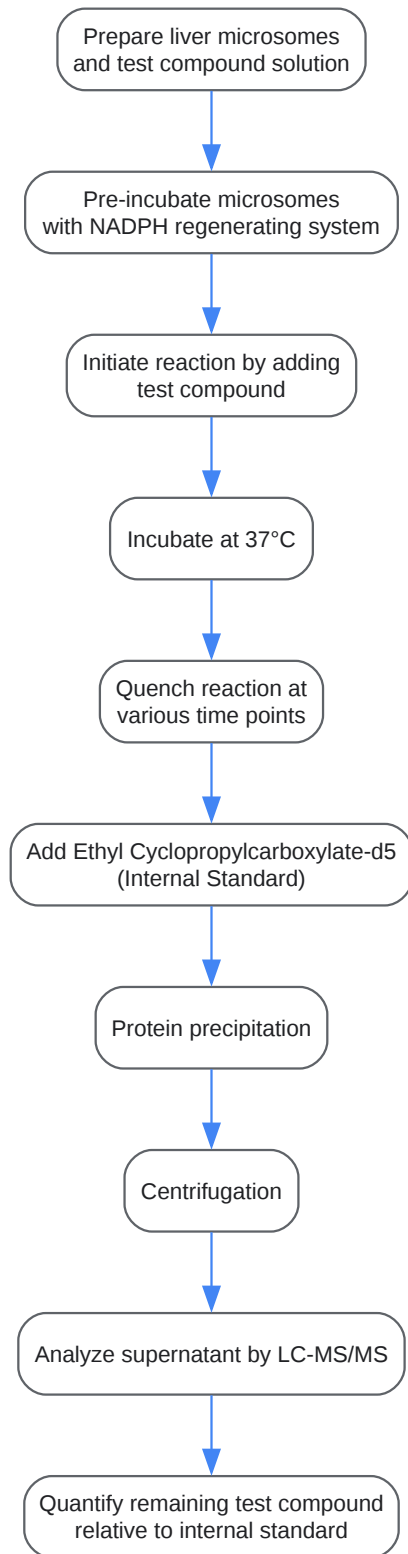
- **Deuteration of Malonic Acid:** Malonic acid is heated in deuterium oxide (D_2O) to exchange the acidic methylene protons for deuterium, yielding malonic acid- d_4 .
- **Fischer Esterification:** The resulting malonic acid- d_4 is esterified with ethanol in the presence of a catalytic amount of sulfuric acid to produce diethyl malonate- d_2 .
- **Cyclopropanation:** Diethyl malonate- d_2 is treated with 1,2-dibromoethane and a strong base such as sodium hydride to form the cyclopropane ring. Subsequent workup and decarboxylation would yield Ethyl Cyclopropylcarboxylate- d_5 .
- **Purification:** The crude product is purified by distillation to obtain the final high-purity compound.

In Vitro Metabolic Stability Assay

Ethyl Cyclopropylcarboxylate- d_5 is an ideal internal standard for quantifying the metabolic stability of its non-deuterated analog or other structurally similar drugs.

Workflow for an In Vitro Metabolic Stability Assay

Metabolic Stability Assay Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro metabolic stability assay.

Methodology:

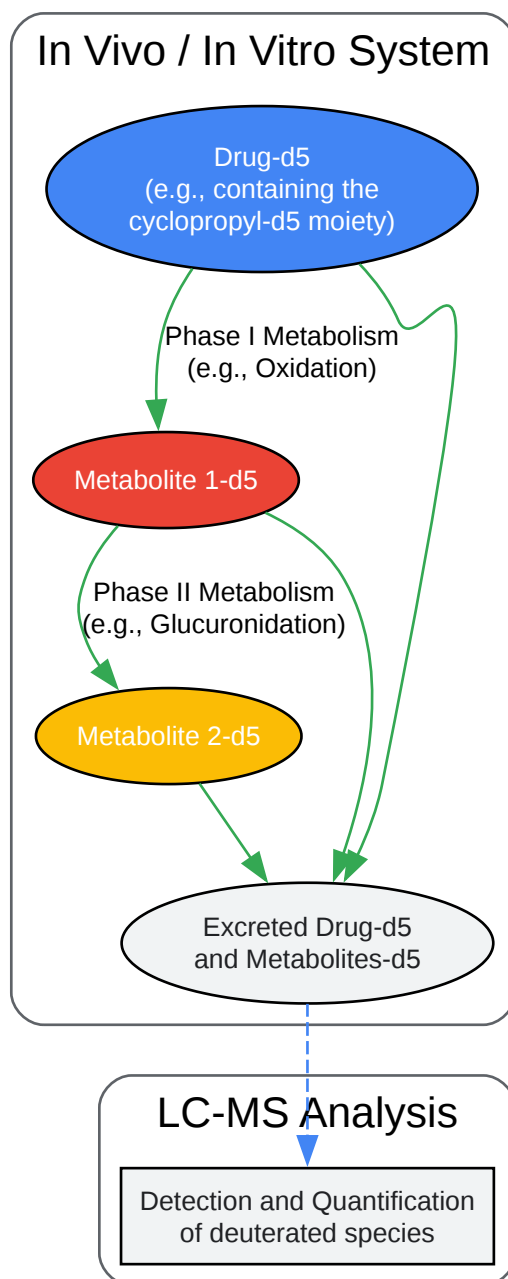
- **Preparation:** A solution of the test compound (e.g., non-deuterated ethyl cyclopropylcarboxylate) is prepared. Liver microsomes are thawed and suspended in a buffer containing an NADPH regenerating system.
- **Incubation:** The reaction is initiated by adding the test compound to the pre-warmed microsome solution and incubated at 37°C.
- **Sampling and Quenching:** Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the metabolic reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
- **Internal Standard Addition:** A known concentration of Ethyl Cyclopropylcarboxylate-d5 is added to each quenched sample as an internal standard.
- **Sample Processing:** The samples are centrifuged to precipitate proteins.
- **LC-MS/MS Analysis:** The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent test compound remaining relative to the internal standard.

Applications in Research and Drug Development

The primary utility of Ethyl Cyclopropylcarboxylate-d5 stems from the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated positions.

Use of Ethyl Cyclopropylcarboxylate-d5 as a Metabolic Tracer

Conceptual Use as a Metabolic Tracer



[Click to download full resolution via product page](#)

Caption: Tracing the metabolic fate of a drug using a d5-labeled moiety.

- **Internal Standard:** Due to its chemical similarity to the non-deuterated form and its distinct mass, it serves as an excellent internal standard for LC-MS based quantification. This

ensures accurate and precise measurements by correcting for variations in sample preparation and instrument response.

- **Metabolic Stability Studies:** It can be used to investigate the metabolic stability of the cyclopropyl group in drug candidates. A slower metabolism of the deuterated compound compared to its non-deuterated counterpart can indicate that the cyclopropyl moiety is a site of metabolic activity.
- **Pharmacokinetic Studies:** In preclinical and clinical studies, co-administration of a deuterated and non-deuterated drug (a "cassette" dose) allows for the simultaneous determination of the pharmacokinetic profiles of both compounds, providing insights into isotope effects on drug absorption, distribution, metabolism, and excretion (ADME).

Safety and Handling

Ethyl Cyclopropylcarboxylate-d5 should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. As with its non-deuterated analog, it is a flammable liquid and should be stored away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on **Ethyl Cyclopropylcarboxylate-d5 (Major)**. For specific applications, it is recommended to consult the relevant scientific literature and the supplier's documentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Ethyl Cyclopropylcarboxylate-d5 (Major) | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
2. Ethyl cyclopropanecarboxylate | C6H10O2 | CID 78351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl cyclopropanecarboxylate (4606-07-9) ¹H NMR spectrum [chemicalbook.com]
- 4. Ethyl cyclopropanecarboxylate [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl Cyclopropylcarboxylate-d5 (Major)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b586708#ethyl-cyclopropylcarboxylate-d5-major-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com